molecular formula C10H11N3O2S2 B215464 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

カタログ番号 B215464
分子量: 269.3 g/mol
InChIキー: HLBNUYUJDSXXRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide (ETC-1002) is a small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to atherosclerosis and other cardiovascular diseases. ETC-1002 has shown promising results in preclinical and clinical studies as a lipid-lowering agent with potential cardiovascular benefits.

作用機序

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood but is believed to involve multiple pathways. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and decreased fatty acid synthesis, which can result in lower levels of LDL-C and triglycerides. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to inhibit ATP citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. ACL inhibition can lead to reduced levels of LDL-C and triglycerides.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to decrease hepatic lipid synthesis and increase fatty acid oxidation in the liver. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to decrease the expression of pro-inflammatory cytokines in the liver and adipose tissue. In clinical studies, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to reduce levels of LDL-C, triglycerides, and apoB without affecting high-density lipoprotein cholesterol (HDL-C) levels.

実験室実験の利点と制限

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and administered to animal models. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have a favorable safety profile in preclinical and clinical studies. However, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in the body, which can make dosing and administration challenging. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its effects on lipid metabolism and inflammation. Another area of research is to investigate the potential cardiovascular benefits of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in clinical studies. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential as a combination therapy with other lipid-lowering agents, such as statins. Additionally, further research is needed to optimize the dosing and administration of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for maximum therapeutic effect.

合成法

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiophene with ethyl chloroformate to form ethyl 2-(thiophen-2-yl) carbamate. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the target compound N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is obtained by reacting 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid.

科学的研究の応用

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on dyslipidemia and cardiovascular diseases. Preclinical studies have shown that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can reduce plasma levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B (apoB) in animal models. Clinical studies have also demonstrated that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can lower LDL-C and triglycerides in patients with hypercholesterolemia and mixed dyslipidemia.

特性

製品名

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

分子式

C10H11N3O2S2

分子量

269.3 g/mol

IUPAC名

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,13,14)

InChIキー

HLBNUYUJDSXXRJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

正規SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。